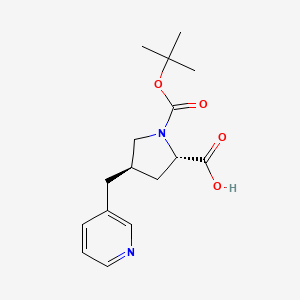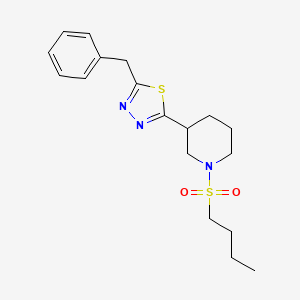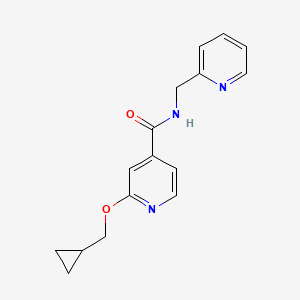![molecular formula C14H14F3NO B2358274 8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2310125-73-4](/img/structure/B2358274.png)
8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both fluorinated phenyl and azabicyclo octane moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the fluorinated phenyl and azabicyclo octane intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkyl groups. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules or as a model compound for studying fluorinated organic chemistry.
Biology
In biology, this compound might be used to investigate the effects of fluorinated compounds on biological systems. Its unique structure could interact with biological molecules in ways that provide insights into enzyme function, receptor binding, or cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorinated and bicyclic structures.
Mechanism of Action
The mechanism of action of 8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to or modifies. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares a similar phenyl structure but lacks the fluorinated and bicyclic features.
Aliphatic Amines: These compounds have simpler structures but can undergo similar derivatization and separation techniques.
Intermetallic Compounds: While not directly related, these compounds also exhibit unique structural properties that can be compared to the fluorinated and bicyclic features of 8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane.
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated phenyl and azabicyclo octane structures. This combination imparts distinct chemical and physical properties that make it valuable for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-9-6-10-2-3-11(7-9)18(10)14(19)8-1-4-12(16)13(17)5-8/h1,4-5,9-11H,2-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKGYAYIVZWOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)

![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)



![3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)
![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2358211.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

